REACTION_CXSMILES
|
F[B-](F)(F)F.[CH2:6]([SH+:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[F:21][Sb-:22]([F:27])([F:26])([F:25])([F:24])[F:23].[Na+]>C(Cl)Cl>[F:21][Sb-:22]([F:27])([F:26])([F:25])([F:24])[F:23].[CH2:14]([S+:13]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,2.3,5.6|
|
Name
|
dibenzylsulfonium tetrafluoroborate
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C1=CC=CC=C1)[SH+]CC1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
sodium hexafluoroantimonate
|
Quantity
|
117.8 g
|
Type
|
reactant
|
Smiles
|
F[Sb-](F)(F)(F)(F)F.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at RT for 31/2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in a 2 liter round-bottomed flask at RT under N2
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
FILTRATION
|
Details
|
The suspension is now filtered over silica gel
|
Type
|
CUSTOM
|
Details
|
the solvent is removed from the filtrate
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The slightly reddish viscous residue is dissolved again in 250 ml of methanol
|
Type
|
ADDITION
|
Details
|
after addition of 250 ml of water the product
|
Type
|
CUSTOM
|
Details
|
to crystallize at RT for 1-2 h
|
Duration
|
1.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
WASH
|
Details
|
the residue is washed with water
|
Type
|
CUSTOM
|
Details
|
The product is then dried under a high vacuum at RT overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
F[Sb-](F)(F)(F)(F)F.C(C1=CC=CC=C1)[S+](C1=CC=CC=C1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 163.9 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 191.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |